molecular formula C22H19FN2O2 B11482837 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole

Cat. No.: B11482837
M. Wt: 362.4 g/mol
InChI Key: XOWUKQMBEAKVBX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a 4-fluorophenyl group and a 2-(2-methoxyphenoxy)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and a carboxylic acid derivative. The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the 2-(2-methoxyphenoxy)ethyl group can be attached through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and catalysts used in the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)ethylamine: A simpler compound with a similar fluorophenyl group.

    2-(2-methoxyphenyl)ethylamine: Contains the 2-methoxyphenyl group but lacks the benzimidazole core.

    4-fluorophenylacetic acid: Another compound with a fluorophenyl group but different functional groups.

Uniqueness

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with both a 4-fluorophenyl group and a 2-(2-methoxyphenoxy)ethyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds.

Properties

Molecular Formula

C22H19FN2O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-[2-(2-methoxyphenoxy)ethyl]benzimidazole

InChI

InChI=1S/C22H19FN2O2/c1-26-20-8-4-5-9-21(20)27-15-14-25-19-7-3-2-6-18(19)24-22(25)16-10-12-17(23)13-11-16/h2-13H,14-15H2,1H3

InChI Key

XOWUKQMBEAKVBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F

Origin of Product

United States

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